

3-Fluoromethcathinone analytical reference standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoromethcathinone

Cat. No.: B604977

[Get Quote](#)

An In-depth Technical Guide on **3-Fluoromethcathinone** (3-FMC) Analytical Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

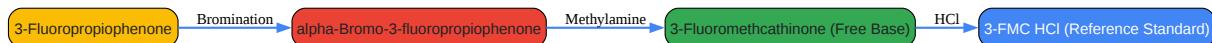
3-Fluoromethcathinone (3-FMC) is a synthetic stimulant of the cathinone class, structurally related to amphetamines. It has been identified in products sold as "bath salts" or "plant food" and is controlled as a Schedule I substance in the United States.^[1] As with many novel psychoactive substances (NPS), the availability of well-characterized analytical reference standards is crucial for forensic laboratories, clinical toxicologists, and researchers studying its pharmacology and metabolism. This guide provides a comprehensive overview of the technical data and analytical methodologies required for the accurate identification and quantification of 3-FMC.

Chemical and Physical Properties

A reliable analytical reference standard begins with a thorough understanding of its fundamental chemical and physical properties. 3-FMC is typically available as a hydrochloride salt, which is a white crystalline solid.^{[2][3]}

Property	Value	Reference
IUPAC Name	1-(3-fluorophenyl)-2-(methylamino)propan-1-one	[2]
Synonyms	3-FMC, 3-Flephedrone	[1] [4]
CAS Number	1346600-40-5 (for hydrochloride)	[1] [5]
Molecular Formula	$C_{10}H_{12}FNO$ (base), $C_{10}H_{12}FNO \cdot HCl$ (hydrochloride)	[1] [5]
Formula Weight	181.21 g/mol (base), 217.7 g/mol (hydrochloride)	[1] [4]
Appearance	White crystalline solid	[2] [3]
Purity	≥98%	[1] [5]
UV λ_{max}	245, 290 nm	[1] [5]
Solubility (HCl salt)	DMF: 10 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]

Synthesis and Purification


While detailed, step-by-step synthesis protocols for 3-FMC are not extensively published in peer-reviewed literature, a common synthetic route for cathinones can be inferred. The synthesis of 3-FMC is known to produce 3-Fluoroisomethcathinone as a by-product, which suggests a pathway involving the α -bromination of a substituted propiophenone followed by amination.

A generalized synthetic pathway is as follows:

- **Bromination:** 3-Fluoropropiophenone is reacted with a brominating agent, such as bromine in a suitable solvent, to form 2-bromo-1-(3-fluorophenyl)propan-1-one.

- Amination: The resulting α -bromoketone is then reacted with methylamine to yield **3-Fluoromethcathinone**.
- Purification: The crude product is purified, typically through recrystallization, to yield the final product. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

The presence of the iso-isomer highlights the importance of chromatographic purification to ensure the quality of the analytical reference standard.

[Click to download full resolution via product page](#)

Figure 1: Generalized synthesis pathway for **3-Fluoromethcathinone HCl**.

Analytical Methodologies and Data

The unequivocal identification and quantification of 3-FMC require a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like cathinones. Derivatization is often employed to improve chromatographic performance and mass spectral characteristics.

Experimental Protocol:

- Sample Preparation: A validated method for the quantification of 3-FMC in human blood involves protein precipitation with trichloroacetic acid followed by solid-phase extraction.[6] For qualitative analysis of the reference standard, a dilute solution in methanol is sufficient. Derivatization with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to enhance selectivity.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC/MSD).
- GC Conditions:
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μ m film thickness.
 - Carrier Gas: Helium.
 - Injection: Split injection (e.g., 20:1 split ratio), 1 μ L injection volume.
 - Oven Program: A temperature ramp suitable for eluting cathinones, for example, starting at 100°C and ramping to 280°C.
- MS Conditions:
 - Ionization: Electron Impact (EI) at 70 eV.
 - Scan Range: 30-550 amu.[\[7\]](#)

Quantitative Data:

Parameter	Value	Reference
Retention Time	5.692 min (under specific conditions)	[7]
Limit of Quantification (in blood)	5 ng/mL	[6]
Extraction Efficiency (from blood)	85.4%	[6]

Mass Spectral Data (TFA Derivative):

m/z	Interpretation
154	[M-TFA]+
123	
110	
98	
70	

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile compounds or for samples in complex biological matrices without derivatization.

Experimental Protocol:

- **Sample Preparation:** For the reference standard, a dilute solution in methanol or a mobile phase-compatible solvent is used. For biological samples, protein precipitation or solid-phase extraction is typically employed.
- **Instrumentation:** A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., LC-MS/MS).
- **LC Conditions:**
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate.
 - Flow Rate: 0.2-0.5 mL/min.
- **MS Conditions:**
 - Ionization: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM) for quantification, using precursor and product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity and purity of the reference standard.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10 mg of the 3-FMC HCl standard in a suitable deuterated solvent, such as deuterium oxide (D_2O) or deuterated chloroform ($CDCl_3$).[3]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: 1H NMR, ^{13}C NMR, and potentially ^{19}F NMR and 2D correlation experiments (COSY, HSQC, HMBC) for full structural elucidation.

NMR Data:

NMR assignments for 3-FMC have been reported in the literature, allowing for the confirmation of the substitution pattern on the aromatic ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying functional groups and providing a "fingerprint" of the molecule.

Experimental Protocol:

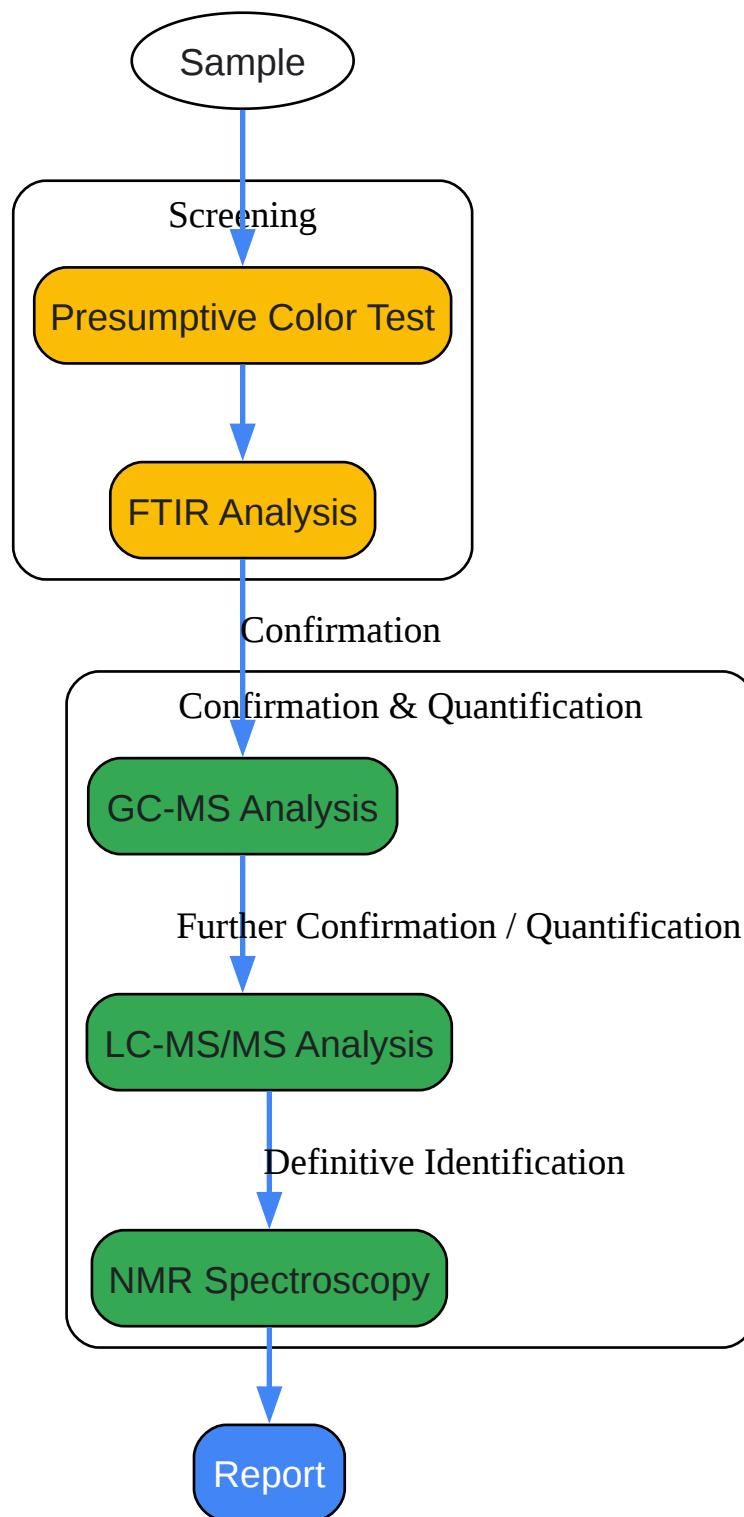
- Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid 3-FMC HCl powder is placed directly on the ATR crystal.
- Data Collection:

- Resolution: 4 cm⁻¹.
- Scans: 32 scans.[\[3\]](#)

Key FTIR Absorptions:

The FTIR spectrum will show characteristic peaks for the carbonyl group (C=O), the C-N bond, aromatic C-H bonds, and the C-F bond.

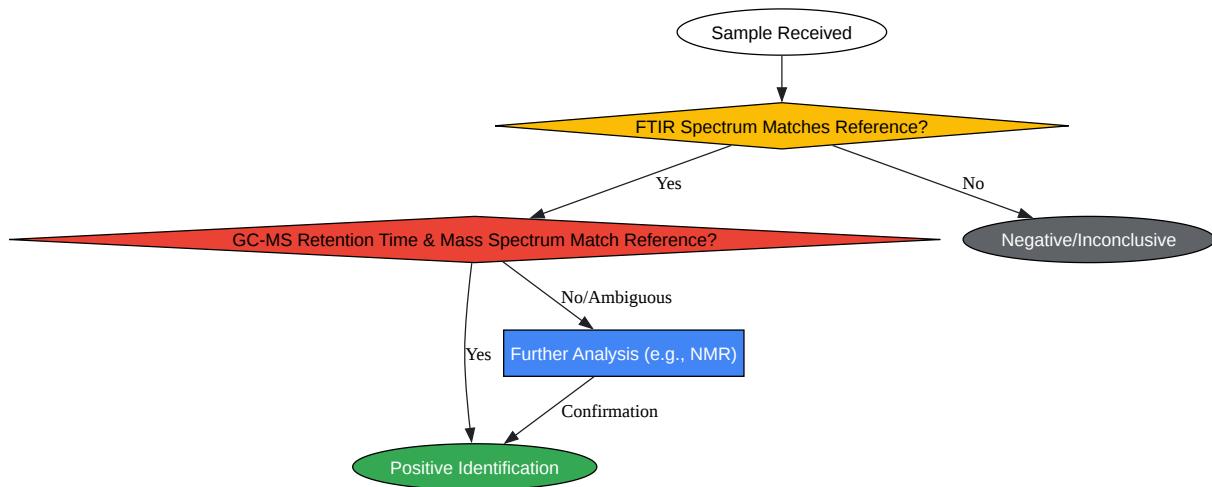
Stability and Storage


Proper storage and handling are critical to maintain the integrity of the analytical reference standard.

Condition	Recommendation	Stability	Reference
Storage Temperature	-20°C	≥ 5 years (solid form)	[1] [5]
Shipping	Room temperature (continental US)	[1]	
In Blood (Elevated Temp, 32°C)	Half-life as low as 8 hours	[9]	
In Blood (Refrigerated)	Half-life of 0.4 to >10 months	[9]	

The significant instability of 3-FMC in biological matrices, especially at elevated temperatures, underscores the need for proper specimen handling and storage in forensic and clinical settings.[\[9\]](#)

Analytical Workflow and Identification Scheme


A logical workflow ensures the accurate and efficient analysis of a suspected 3-FMC sample.

[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for the identification of 3-FMC.

A definitive identification of 3-FMC should not rely on a single technique. The following logical scheme is recommended:

[Click to download full resolution via product page](#)

Figure 3: Logical scheme for the identification of 3-FMC.

Conclusion

The use of properly characterized analytical reference standards is indispensable for the accurate identification and quantification of **3-Fluoromethcathinone**. This guide provides the foundational technical data and methodologies necessary for researchers, forensic scientists, and drug development professionals working with this controlled substance. Adherence to validated analytical workflows and proper handling procedures will ensure reliable and defensible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Fluoromethcathinone | C10H12FNO | CID 53415330 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. 3-Fluoromethcathinone [webbook.nist.gov]
- 4. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unodc.org [unodc.org]
- 6. 3-Fluoromethcathinone hydrochloride | C10H13ClFNO | CID 71316824 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluoromethcathinone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-Fluoromethcathinone analytical reference standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b604977#3-fluoromethcathinone-analytical-reference-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com